6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
CAS No.: 2097962-57-5
Cat. No.: VC3216010
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097962-57-5 |
|---|---|
| Molecular Formula | C10H12N4OS |
| Molecular Weight | 236.3 g/mol |
| IUPAC Name | 4-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H12N4OS/c1-6-4-8(14(2)13-6)7-5-9(15)12-10(11-7)16-3/h4-5H,1-3H3,(H,11,12,15) |
| Standard InChI Key | OSNXFIOWGNHROD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C2=CC(=O)NC(=N2)SC)C |
| Canonical SMILES | CC1=NN(C(=C1)C2=CC(=O)NC(=N2)SC)C |
Introduction
Structure and Classification
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one belongs to the pyrazolylpyrimidinone family, an important class of heterocyclic compounds characterized by the fusion of pyrazole and pyrimidinone rings. The compound features several key structural elements: a pyrimidin-4(3H)-one core with a 2-methylthio substituent, and a 1,3-dimethyl-1H-pyrazol-5-yl group at position 6. This specific arrangement creates a molecule with multiple sites for potential biological interactions, including hydrogen bond donors and acceptors, sulfur-containing functional groups, and aromatic regions for π-π interactions. The presence of the methylthio group at position 2 of the pyrimidinone ring is particularly notable, as this functional group often serves as an important synthetic handle for further modifications and can contribute significantly to biological activity profiles .
The compound incorporates two important heterocyclic systems: the pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms) and the pyrimidinone ring (a six-membered ring with two nitrogen atoms). The pyrazole portion features methyl substituents at positions 1 and 3, while the pyrimidinone core contains the characteristic carbonyl group at position 4, creating the 4(3H)-one structure. The combination of these structural features results in a molecule with considerable potential for medicinal chemistry applications, particularly given the documented biological activities of related pyrazolylpyrimidinones .
Chemical Formula and Properties
The molecular formula of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is C10H12N4OS, with a structure that incorporates multiple heteroatoms (nitrogen, oxygen, and sulfur) within a framework of fused heterocyclic rings. The compound possesses both polar and nonpolar regions, suggesting moderate solubility characteristics in both aqueous and organic solvents. Its structural attributes, particularly the presence of a pyrimidinone core with a methylthio substituent, position it within a class of compounds with documented pharmaceutical potential, especially in antimicrobial and antitubercular applications .
Synthetic Pathways
General Synthetic Approaches
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Thiouracil formation | β-keto-ester, thiourea | Ethanol, reflux, 3-6h | 65-75% |
| S-methylation | Methylating agent (MeI) | Alkaline conditions, room temperature | 70-85% |
| Chlorination (if needed) | POCl₃ | Reflux, 2-3h | 60-75% |
| Pyrazole coupling | 1,3-dimethylpyrazole derivatives | Appropriate solvent, base | 50-70% |
Physicochemical Properties
Physical Properties
While specific empirical data for 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is limited in the search results, its physicochemical properties can be reasonably predicted based on structurally similar compounds. The molecule is expected to be a crystalline solid at room temperature, with moderate to good solubility in organic solvents such as dichloromethane, chloroform, and DMSO. Its solubility in aqueous media is likely limited due to its predominantly aromatic nature, though the presence of the pyrimidinone carbonyl and methylthio groups may improve its hydrophilicity compared to fully aromatic analogs .
The compound's hydrogen-bonding capabilities, particularly through the NH group of the pyrimidinone ring and the carbonyl oxygen, suggest potential for intermolecular interactions that would influence its crystallization behavior and solubility properties. Related pyrazolylpyrimidinones have demonstrated aqueous solubility in the range of 50-150 μM at physiological pH, with variations based on specific substitution patterns .
Chemical Reactivity
The chemical reactivity of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is likely to be dominated by several key functional groups:
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The methylthio group at position 2 represents a reactive site for nucleophilic substitution reactions, potentially allowing for further derivatization through displacement with various nucleophiles including amines, hydrazines, and other nitrogen-containing compounds .
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The pyrimidinone NH group provides a site for N-alkylation or N-acylation reactions, enabling further functionalization of the molecule.
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The pyrazole ring, while relatively stable, contains nucleophilic nitrogen atoms that could participate in certain reactions under appropriate conditions.
The compound's stability is expected to be good under normal laboratory conditions, although oxidation of the methylthio group to sulfoxide or sulfone derivatives might occur under oxidative conditions. Protection from strong oxidizing agents and extended exposure to light would be advisable for long-term storage .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one is likely influenced by several structural features:
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The methylthio group at position 2 often contributes to antimicrobial activity in related compounds, and can serve as a bioisostere for other sulfur-containing functionalities .
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The pyrazole ring substituents (methyl groups at positions 1 and 3) may enhance lipophilicity and membrane permeability, potentially improving cellular uptake .
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The pyrimidinone core provides a scaffold for potential hydrogen bonding interactions with biological targets, contributing to binding specificity and affinity .
Table 2. Structure-Activity Relationships in Pyrazolylpyrimidinones Related to 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
| Structural Feature | Impact on Activity | Biological Significance |
|---|---|---|
| Methylthio at position 2 | Enhances antimicrobial activity | Potential binding to bacterial targets |
| Methyl substituents on pyrazole | Increases lipophilicity | Improved membrane permeation |
| Pyrimidinone carbonyl | Hydrogen bond acceptor | Target recognition and binding |
| Position of pyrazole attachment | Alters 3D conformation | Affects binding site complementarity |
Analytical Characterization
Spectroscopic Properties
The structural elucidation and analytical characterization of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one would typically involve several complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl groups of the pyrazole ring, the methylthio group, and the pyrimidinone NH.
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¹³C NMR would reveal the carbonyl carbon of the pyrimidinone, the carbons of the heterocyclic rings, and the methyl carbons.
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Mass Spectrometry:
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Expected molecular ion peak corresponding to the molecular weight of 236 g/mol.
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Characteristic fragmentation patterns might include loss of the methylthio group and fragmentation of the pyrazole ring.
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Infrared Spectroscopy:
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Characteristic absorption bands for the pyrimidinone C=O stretch (typically around 1650-1700 cm⁻¹).
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NH stretching vibration in the 3200-3400 cm⁻¹ region.
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C-S stretching associated with the methylthio group.
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Chromatographic Analysis
Purification and analysis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one would likely employ chromatographic techniques similar to those used for related compounds:
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High-Performance Liquid Chromatography (HPLC) using appropriate stationary phases (typically C18 reversed-phase) and mobile phase compositions.
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment, using solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol.
Comparative Analysis
Structural Analogs and Derivatives
The structural features of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one can be compared to several related compounds described in the literature:
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Compounds with variations in the pyrazole substituents, such as different alkyl groups or functional groups at positions 1, 3, and 5.
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Analogs with different substituents at position 2 of the pyrimidinone ring, including amino, hydrazino, or other sulfur-containing groups .
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Variations in the position of attachment between the pyrazole and pyrimidinone rings, which can significantly impact three-dimensional structure and biological activity .
Table 3. Comparison of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one with Related Compounds
Structure-Property Relationships
The specific structural features of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one contribute to its predicted physicochemical properties:
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The methylthio group at position 2 likely enhances lipophilicity compared to oxygen-containing analogs, potentially impacting membrane permeability and distribution characteristics.
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The 1,3-dimethyl substitution pattern on the pyrazole ring influences solubility properties, with the methyl groups increasing lipophilicity while potentially reducing aqueous solubility .
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The pyrimidinone NH and carbonyl groups provide potential hydrogen bonding sites, which may enhance interactions with biological targets and influence crystal packing in the solid state.
Future Research Directions
Synthetic Optimization
Future research on 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one might focus on several areas of synthetic optimization:
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Development of more efficient and scalable synthetic routes, potentially exploring novel catalytic methods for key transformations.
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Investigation of green chemistry approaches to reduce solvent usage and minimize environmental impact during synthesis.
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Exploration of stereoselective methodologies if chiral centers are introduced through further derivatization.
Biological Evaluation
Comprehensive biological evaluation of the compound would provide valuable insights into its potential applications:
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Screening against a broad panel of microbial pathogens, with particular emphasis on Mycobacterium tuberculosis and drug-resistant bacterial strains.
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Evaluation of cytotoxicity against mammalian cell lines to assess selectivity and potential therapeutic windows.
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Investigation of structure-activity relationships through the preparation and testing of closely related analogs.
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Mechanistic studies to elucidate the compound's mode of action if significant biological activity is identified.
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